N-cyclohexylquinoline-8-sulfonamide
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Overview
Description
N-cyclohexylquinoline-8-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of a compound like N-cyclohexylquinoline-8-sulfonamide are usually specific proteins or enzymes in the body that the compound interacts with. These targets play crucial roles in various biological processes .
Mode of Action
The compound typically interacts with its targets by binding to them, which can either inhibit or enhance the function of the targets. This interaction can lead to changes in the biological processes that these targets are involved in .
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. The downstream effects can include changes in cellular functions, gene expression, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted, all play a role in determining the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on its targets and mode of action. These effects can range from changes in cell growth and proliferation to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Preparation Methods
The synthesis of N-cyclohexylquinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-cyclohexylquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexylquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Comparison with Similar Compounds
N-cyclohexylquinoline-8-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:
Quinoxaline sulfonamides: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
8-Hydroxyquinoline derivatives: These compounds are known for their antimicrobial, anticancer, and antifungal effects.
Properties
IUPAC Name |
N-cyclohexylquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h4-7,10-11,13,17H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHIQKHFTXVDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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